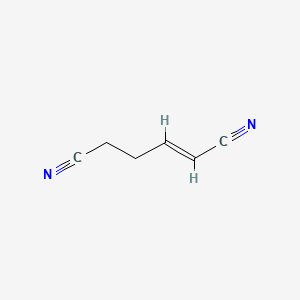

Hex-2-enedinitrile

Description

General Context and Significance within Dinitrile Chemistry

Dinitriles, organic compounds containing two cyano (-C≡N) groups, are an important class of molecules with diverse applications. wikipedia.org The nitrile group is a versatile functional group that can be converted into various other functionalities, including amines, carboxylic acids, and amides. The presence of two such groups in a single molecule, as in dinitriles, opens up possibilities for polymerization and the synthesis of bifunctional compounds.

Unsaturated dinitriles, such as Hex-2-enedinitrile, are particularly significant due to the added reactivity of the carbon-carbon double bond. This unsaturation allows for participation in reactions like Diels-Alder cycloadditions, Michael additions, and polymerization, leading to the formation of cyclic and polymeric structures. researchgate.net The specific placement of the double bond and nitrile groups in this compound influences its reactivity and the properties of its derivatives.

The isomers of this compound, primarily the cis (Z) and trans (E) forms, can exhibit different physical properties and reactivity profiles, which is a key consideration in its application. The geometry of the double bond can affect how the molecule interacts with other reactants and its ability to form ordered polymeric structures.

Historical Perspectives on this compound Research

The study of unsaturated nitriles has a history rooted in the broader exploration of nitrile chemistry. While the initial synthesis of simple nitriles dates back to the 19th century, the preparation of more complex unsaturated dinitriles gained momentum with the development of modern synthetic methodologies in the 20th century. Early methods for preparing unsaturated nitriles often involved dehydrohalogenation of halogenated nitriles. google.com

Specific details on the first synthesis of this compound are not extensively documented in readily available historical records. However, the general methods for producing such compounds have been known for decades. One common approach involves the reaction of dihaloalkenes with cyanide salts. For instance, the reaction of 1,4-dichlorobutenes with sodium cyanide can produce an isomeric mixture of dicyanobutenes, which are structurally related to hexenedinitriles. nih.gov

Over the years, advancements in catalysis and organic synthesis have led to more efficient and selective methods for the preparation of unsaturated dinitriles, including various isomers of this compound. These developments have been crucial for enabling more detailed studies of their chemical properties and potential applications.

Scope and Academic Research Relevance of this compound

The academic research relevance of this compound and its isomers is multifaceted, spanning several areas of chemistry.

Organic Synthesis: As a bifunctional molecule, this compound serves as a valuable building block in the synthesis of more complex organic structures. The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, while the double bond can undergo various addition and cycloaddition reactions. Its role as a dienophile in Diels-Alder reactions is of particular interest for the construction of six-membered rings. wikipedia.org

Polymer Chemistry: Dinitriles are precursors to certain types of polymers. The presence of two nitrile groups in this compound allows for its potential use in polymerization reactions to form polyamides or other nitrogen-containing polymers. The unsaturation in the backbone of such polymers could also be exploited for cross-linking or further functionalization.

Materials Science: The incorporation of the polar nitrile groups and the reactive double bond into materials can impart specific properties. Research in this area explores how the structure of this compound can be leveraged to create materials with tailored thermal, mechanical, and chemical properties.

Below are data tables summarizing some of the known properties of this compound isomers.

Table 1: Physical and Chemical Properties of this compound Isomers

| Property | (2E)-Hex-2-enedinitrile | trans-3-Hexenedinitrile |

|---|---|---|

| CAS Number | 2141-59-5 | 1119-85-3 |

| Molecular Formula | C₆H₆N₂ | C₆H₆N₂ |

| Molecular Weight | 106.13 g/mol | 106.13 g/mol |

| Appearance | Not specified | Tan crystalline solid nih.gov |

| Melting Point | Not specified | 75-77 °C nih.gov |

| Boiling Point | Not specified | Not specified |

| Density | Not specified | Not specified |

Table 2: Spectroscopic Data of trans-3-Hexenedinitrile

| Spectroscopic Technique | Key Features |

|---|---|

| FTIR (KBr-Pellet) | Characteristic nitrile (C≡N) and alkene (C=C) stretching frequencies. |

| ATR-IR | Provides surface-sensitive infrared spectral data. nih.gov |

Table 3: Chemical Compound Information

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₆N₂ |

| (2E)-Hex-2-enedinitrile | C₆H₆N₂ |

| trans-3-Hexenedinitrile | C₆H₆N₂ |

| Sodium Cyanide | NaCN |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2141-59-5 |

|---|---|

Molecular Formula |

C6H6N2 |

Molecular Weight |

106.13 g/mol |

IUPAC Name |

(E)-hex-2-enedinitrile |

InChI |

InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1,3H,2,4H2/b3-1+ |

InChI Key |

ZQOHAQBXINVHHC-HNQUOIGGSA-N |

Isomeric SMILES |

C(CC#N)/C=C/C#N |

Canonical SMILES |

C(CC#N)C=CC#N |

Origin of Product |

United States |

Synthetic Methodologies for Hex 2 Enedinitrile and Its Analogues

Direct Synthetic Routes to Hex-2-enedinitrile

Direct routes to this compound and its analogues often rely on the dimerization of smaller, unsaturated nitrile precursors. These methods are advantageous as they can construct the carbon backbone and introduce both nitrile functionalities in a single, convergent step. Catalysis plays a pivotal role in these transformations, with different metal and organocatalytic systems offering unique reactivity and selectivity.

A significant advancement in the synthesis of dinitrile analogues is the tail-to-tail dimerization of methacrylonitrile (B127562) (MAN) using a cooperative catalytic system of an N-Heterocyclic Carbene (NHC) and a Brønsted acid. nih.govnih.gov This method yields 2,5-dimethylthis compound, an analogue of this compound. Research has shown that while the NHC catalyst alone is not effective, the addition of an alcohol as a Brønsted acid co-catalyst dramatically increases the dimer yield. nih.govacs.org

The reaction proceeds via a proposed mechanism involving the umpolung (polarity reversal) of the Michael acceptor. nih.gov Detailed experimental and analytical studies, including ESI-MS analysis and deuterium-labeling experiments, have elucidated the key steps of proton transfer, isomerization, and the rate-limiting steps. nih.govacs.org The alcohol additive is believed to facilitate intermolecular proton transfers from the deoxy-Breslow intermediate to the regenerated NHC in the latter half of the catalytic cycle. nih.gov This cooperative system has achieved yields of up to 82% with an E/Z isomer ratio of 24:76. nih.govacs.org

| Catalyst System | Substrate | Product | Yield (%) | E/Z Ratio | Reference |

| NHC / Alcohol | Methacrylonitrile | 2,5-dimethylthis compound | up to 82 | 24:76 | nih.gov, acs.org |

Ruthenium complexes have been identified as effective catalysts for the dimerization of acrylonitrile (B1666552). sioc-journal.cn This process can lead to the formation of linear dimers such as 1,4-dicyanobut-1-ene, an isomer of this compound. rsc.org The linear dimerization of acrylonitrile is a reaction of significant industrial importance as it produces precursors for compounds like hexamethylenediamine, a key monomer in the production of nylon 66. sioc-journal.cn

The catalytic process offers a low-energy alternative to traditional electrolytic methods. sioc-journal.cn Specifically, acrylonitrile complexes of ruthenium chloride have been shown to catalyze the dimerization of acrylonitrile to produce 1,4-dicyanobut-1-ene. rsc.org This reaction provides a direct route to a C6 dinitrile backbone from a readily available C3 building block. Besides the linear dimer, this catalytic approach can also yield the branched dimer, 2-methyleneglutaronitrile. sioc-journal.cn

Cyanide has traditionally been a key reagent in the synthesis of nitriles. Pathways involving cyanide can include reactions where the cyanide ion acts as a nucleophile or processes that involve the cleavage of existing carbon-cyanide bonds to generate reactive intermediates.

The activation and cleavage of C-CN bonds by transition-metal complexes is an established concept in organometallic chemistry that has been explored in synthetic transformations. snnu.edu.cnacs.org While thermodynamically robust, the C-CN bond can be cleaved under metallic catalysis, allowing nitriles themselves to serve as a source of cyanide for subsequent reactions. snnu.edu.cnacs.org This reactivity offers a pathway where a nitrile can be cleaved, and the resulting cyanide fragment can be incorporated into another molecule, potentially leading to dinitrile synthesis.

For instance, a method has been developed for the scission of C–CN bonds in air, mediated by chloride anions, which transforms the nitrile into an aldehyde and a free cyanide anion (CN⁻). rsc.org This generated cyanide can then be utilized in further synthetic steps. Metal cyanides formed from such C-CN bond-cleaving processes can react with electrophiles or unsaturated compounds to afford new nitrile products, providing a non-traditional route that avoids the direct use of highly toxic hydrogen cyanide gas. snnu.edu.cn

Given the high toxicity of conventional cyanide reagents like hydrogen cyanide (HCN) and its simple salts, considerable research has focused on developing safer synthetic alternatives for the synthesis of dinitriles and other nitrile-containing compounds. rsc.org These strategies focus on either using less toxic cyanide sources or developing entirely cyanide-free synthetic routes. researchgate.net

One major strategy involves the use of reagents where the cyanide group is tightly bound and not readily released. Potassium ferrocyanide, for example, has been rediscovered as a non-toxic cyanide source for palladium-catalyzed cyanation reactions. rsc.org Other alternatives include N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which acts as an electrophilic cyanating agent. rsc.org Photochemical methods using 1,4-dicyanobenzene as a CN source offer a mild and sustainable approach that does not require HCN gas. organic-chemistry.org

Entirely cyanide-free pathways represent another important direction. Biocatalysis, utilizing enzymes such as aldoxime dehydratase (Oxd), allows for the synthesis of dinitriles like adiponitrile (B1665535) from the corresponding bis-aldoximes in water under mild conditions. nih.govresearchgate.net Other methods include the van Leusen reaction, which uses p-tosylmethyl isocyanide (TosMIC) to convert ketones into nitriles, and palladium-catalyzed reactions that can generate aryl nitriles from haloarenes without any cyanide source. nih.govresearchgate.net These approaches significantly improve the safety profile of dinitrile synthesis by avoiding acutely toxic reagents and byproducts. nih.gov

Cyanide-Mediated Synthesis Pathways

Advanced Building Block Strategies for this compound Incorporation

This compound serves as a valuable scaffold for the construction of more complex molecular frameworks. Its bifunctional nature, possessing both alkene and nitrile groups, allows for a variety of subsequent chemical transformations.

One of the prominent applications of this compound and related unsaturated dinitriles is their use as dienophiles in Diels-Alder reactions. wikipedia.orgmdpi.comresearchgate.net This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with an alkene (the dienophile) to form a six-membered ring. The electron-withdrawing nature of the two nitrile groups in this compound enhances its reactivity as a dienophile, facilitating the formation of cyclic and bicyclic structures that are key intermediates in the synthesis of natural products and other complex organic molecules.

The general scheme for a Diels-Alder reaction involving an unsaturated dinitrile is depicted below:

Diene + Dienophile (Unsaturated Dinitrile) → Cyclohexene derivative

This powerful C-C bond-forming reaction allows for the stereospecific construction of up to four new stereocenters in a single step, making it a highly efficient method for increasing molecular complexity.

The geometry of the carbon-carbon double bond in this compound can exist as either the E (trans) or Z (cis) isomer. The stereoselective synthesis of a specific isomer is crucial as the geometric configuration can significantly influence the reactivity and biological activity of the final product. Various synthetic strategies have been developed to control the E/Z selectivity in the formation of α,β-unsaturated nitriles and related structures.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes. nih.gov By modifying the phosphonate (B1237965) reagent, the reaction can be tuned to favor the formation of either the E or Z isomer of the unsaturated dinitrile. For instance, the use of Still-Gennari type phosphonates with electron-withdrawing groups tends to favor the formation of Z-alkenes with high selectivity. nih.gov

Below is a data table summarizing the stereoselectivity of an HWE-type reaction for the synthesis of trisubstituted alkenes, which is analogous to the synthesis of substituted this compound.

| Aldehyde Substrate | Phosphonate Reagent | E:Z Ratio | Yield (%) |

| Benzaldehyde | Reagent 1a | >1:99 | 98 |

| p-Nitrobenzaldehyde | Reagent 1a | >1:99 | 99 |

| Cinnamaldehyde | Reagent 1a | 5:95 | 97 |

| Hexanal | Reagent 1a | 20:80 | 95 |

Data adapted from a study on Z-selective synthesis of trisubstituted alkenes. nih.gov

Emerging Synthetic Approaches and Catalytic Innovations

Recent advancements in catalysis have provided novel and efficient routes for the synthesis of this compound and its analogues. Both transition metal catalysis and organocatalysis have emerged as powerful tools in this regard.

Transition metal catalysts have shown remarkable efficiency and selectivity in a variety of organic transformations, including the synthesis of unsaturated nitriles. rsc.orgmdpi.comnih.gov These catalysts can activate substrates under mild conditions and enable reactions that are not feasible through traditional methods.

One notable example is the use of metallocene catalysts, such as those based on titanium, zirconium, or hafnium, in the dimerization and oligomerization of alkenes. mdpi.com While not a direct synthesis of this compound, these systems demonstrate the power of transition metals in C-C bond formation and the generation of unsaturated products. The choice of metal and ligands can significantly influence the chemo- and regioselectivity of the reaction.

The following table presents data on the catalytic activity of different metallocene systems in the dimerization of 1-hexene, a process that shares mechanistic features with potential synthetic routes to this compound analogues.

| Catalyst | Co-catalyst | Solvent | Conversion (%) | Dimer Yield (%) |

| Cp₂TiCl₂ | MMAO-12 | CH₂Cl₂ | 80 | - |

| Cp₂ZrCl₂ | MMAO-12 | CH₂Cl₂ | >99 | 98 |

| Cp₂HfCl₂ | MMAO-12 | CH₂Cl₂ | 84 | - |

Data adapted from a study on Ti Group Metallocene-Catalyzed Synthesis of 1-Hexene Dimers. mdpi.com

Furthermore, transition metal-catalyzed carbocyclization reactions of enynes provide a powerful method for constructing complex cyclic systems, which can be precursors to functionalized dinitriles. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis. scienceopen.combeilstein-journals.org These metal-free catalysts offer several advantages, including lower toxicity, stability to air and moisture, and the ability to promote enantioselective transformations.

A relevant example is the organocatalyzed self-coupling of alkyl propiolates in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction yields (E)-hex-2-en-4-yne dioates, which can be subsequently hydrogenated to afford (E,Z)-diene dioates. afinitica.com This methodology provides a conceptual framework for the stereoselective synthesis of this compound analogues from simple starting materials.

The reaction proceeds under very mild conditions and gives high yields of the desired products. The stereochemistry of the resulting diene can be controlled by the choice of hydrogenation catalyst.

| Propiolate Substrate | Catalyst | Product | Yield (%) |

| Ethyl propiolate | DABCO | Diethyl (E)-2-en-4-yn-1,6-dioate | quantitative |

| Isopinocampheyl propiolate | DABCO | Diisopinocampheyl (E)-2-en-4-yn-1,6-dioate | 99 |

Data adapted from a study on organo-catalyzed self-coupling of propiolates. afinitica.com

Reaction Mechanisms and Reactivity of Hex 2 Enedinitrile

Addition Reactions and Functional Group Transformations

Nucleophilic and Electrophilic Reactivity of Nitrile Groups

The nitrile group (-C≡N) is a versatile functional group that exhibits dual reactivity. The carbon atom of the nitrile group is electron-deficient due to the electronegativity of the nitrogen atom, rendering it electrophilic and susceptible to nucleophilic attack. This polarity is established by the difference in electronegativity between carbon (2.55) and nitrogen (3.04), creating a partial positive charge (δ+) on the carbon and a partial negative charge (δ−) on the nitrogen smolecule.com. Consequently, nucleophiles can readily attack the nitrile carbon.

Conversely, the nitrogen atom of the nitrile group possesses a lone pair of electrons, enabling it to act as a nucleophile or a Lewis base. This nucleophilic character allows it to participate in reactions with electrophiles. In the context of Hex-2-enedinitrile, the presence of the double bond may influence the electron distribution within the molecule, potentially affecting the reactivity of the nitrile groups. General studies on alkenenitriles indicate that the electrophilic carbon of the nitrile group is a key site for nucleophilic additions thieme-connect.de.

Cycloaddition and Cycloisomerization Reactions Involving this compound

This compound, with its conjugated system involving a double bond and nitrile groups, is expected to participate in various cycloaddition and cycloisomerization reactions. Literature mentions the use of this compound in the synthesis of azepines thieme-connect.de, which are seven-membered heterocyclic compounds. The formation of such ring systems often involves cycloaddition processes, such as [4+3] cycloadditions or intramolecular cyclizations, where the double bond or the nitrile groups can act as reactive centers.

Furthermore, the dimerization of acrylonitrile (B1666552), a related unsaturated nitrile, can lead to the formation of compounds like this compound under ruthenium catalysis thieme-connect.de. This suggests that this compound itself might be involved in or a product of dimerization or cyclization reactions, potentially involving the double bond or the nitrile functionalities. The Diels-Alder reaction is a common pathway for unsaturated nitriles, where they can act as dienophiles, forming six-membered rings thieme-connect.de.

Investigating Reaction Intermediates and Transition States

Specific detailed studies on the reaction intermediates and transition states for this compound are not explicitly detailed in the provided search results. However, general principles of organic chemistry and studies on similar unsaturated nitriles can infer potential mechanistic pathways. For instance, reactions involving nitrile anions, generated by deprotonation, can lead to cyclizations. The Thorpe-Ziegler reaction, a well-known dinitrile cyclization, involves nitrile anions attacking other nitrile groups to form cyclic enaminonitriles. While this specific reaction might not directly apply to this compound without specific structural features, it illustrates the potential for intramolecular cyclization pathways involving the nitrile groups. Computational studies, such as Density Functional Theory (DFT), are typically employed to investigate reaction intermediates and transition states, providing insights into activation energies and molecular geometries during chemical transformations. However, specific DFT studies for this compound were not found in the provided snippets.

Advanced Spectroscopic Characterization of Hex 2 Enedinitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. For Hex-2-enedinitrile, both proton (¹H) and carbon-13 (¹³C) NMR are essential.

¹H NMR for Structural Elucidation

Proton NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would typically reveal signals corresponding to the aliphatic protons and the vinylic protons. The chemical shifts and coupling patterns of these protons are diagnostic of their electronic environment and proximity to other hydrogen atoms.

While specific ¹H NMR data for this compound itself was not found in the provided search results, general trends for similar unsaturated nitriles can be inferred. Vinylic protons (protons directly attached to a double bond) typically appear in the range of 4.6–7.5 ppm, with conjugated vinylic protons often found at higher chemical shifts (5.5–7.5 ppm) due to deshielding effects orgchemboulder.com. Aliphatic protons, depending on their position and substitution, usually resonate between 0.8 and 2.5 ppm oregonstate.edu. The presence of the nitrile group (C≡N) can influence the chemical shifts of nearby protons, generally causing a slight downfield shift.

¹³C NMR for Carbon Framework Analysis

Carbon-13 NMR spectroscopy is crucial for mapping the carbon skeleton of a molecule. It provides information about the different carbon environments, including sp², sp³, and nitrile carbons. The chemical shift ranges for various carbon types are well-established.

Nitrile carbons (C≡N) typically resonate in the range of 110–120 ppm orgchemboulder.comoregonstate.edu. Alkenyl carbons (C=C) involved in double bonds generally appear between 115–160 ppm orgchemboulder.comoregonstate.edulibretexts.org. The specific chemical shifts for this compound would depend on the stereochemistry of the double bond and the exact position of the nitrile groups. For instance, in related unsaturated dinitriles, the vinylic carbons are found in the 115-140 ppm range, and nitrile carbons are around 110-120 ppm orgchemboulder.comoregonstate.edu.

Table 1: Typical ¹³C NMR Chemical Shift Ranges for this compound Components

| Carbon Type | Typical Chemical Shift (ppm) | Reference |

| Nitrile (C≡N) | 110–120 | orgchemboulder.comoregonstate.edu |

| Alkene (C=C) | 115–160 | orgchemboulder.comoregonstate.edulibretexts.org |

| Conjugated Alkene | 120–160 | orgchemboulder.comoregonstate.edu |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR for specialized derivatives)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning ¹H and ¹³C signals and establishing connectivity emerypharma.comlibretexts.org.

COSY reveals ¹H-¹H coupling correlations, helping to identify protons that are vicinal (separated by three bonds) or geminal (separated by two bonds).

HSQC establishes direct one-bond correlations between protons and the carbons to which they are directly attached.

HMBC provides correlations between protons and carbons separated by two or three bonds, which is particularly useful for connecting different parts of a molecule and identifying quaternary carbons.

For specialized derivatives of this compound, particularly those that exist in solid forms or are less soluble, Solid-State NMR (SSNMR) can be employed. SSNMR allows for the characterization of materials in their solid state, providing information on molecular structure, dynamics, and intermolecular interactions that might be lost in solution-state NMR due to solubility or motional averaging rsc.org.

Mass Spectrometry (MS) Techniques

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediate Analysis

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile compounds, making it suitable for analyzing reaction intermediates or polar derivatives. ESI-MS typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), as well as adduct ions, providing the molecular weight of the analyte researchgate.netuvic.ca. This technique is particularly useful for monitoring reaction progress and identifying transient species. While direct ESI-MS data for this compound was not found, ESI-MS is a standard method for characterizing a wide range of organic compounds rsc.orguvic.ca.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. This precision allows for the determination of the elemental composition of a compound by matching the measured exact mass to theoretical masses of possible molecular formulas. HRMS is critical for confirming the identity of this compound and its derivatives, distinguishing them from compounds with similar nominal masses. For example, HRMS data is often reported in the form of calculated and found exact masses for molecular ions or adducts, such as [M+H]⁺ rsc.orgrsc.org.

Ion Mobility-Mass Spectrometry (IMS-MS) for Isomeric and Conformational Studies

Ion Mobility-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their mobility through an electric field within a buffer gas wikipedia.orgresearchgate.net. This separation is governed by the ions' size, shape, and charge, allowing for the differentiation of molecules that might otherwise be indistinguishable by mass spectrometry alone. IMS-MS hyphenation offers significant advantages, including enhanced signal-to-noise ratios, improved isomer separation, and the ability to determine charge states wikipedia.orgresearchgate.netcopernicus.org. For this compound, IMS-MS is particularly valuable for resolving potential isomers or conformers. The technique provides Collision Cross Section (CCS) values, which are characteristic physical properties related to an ion's size and shape, enabling the differentiation of structural isomers and even subtle conformational differences researchgate.netcopernicus.org. By analyzing the drift times and subsequent mass-to-charge ratios, researchers can gain insights into the three-dimensional structures and spatial arrangements of this compound molecules, crucial for understanding its behavior in various chemical and physical environments.

Vibrational Spectroscopy

Vibrational spectroscopy techniques probe the characteristic frequencies at which molecules vibrate, providing detailed information about their functional groups and molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone for identifying functional groups within organic molecules by measuring the absorption of infrared radiation. For this compound, FT-IR is expected to reveal characteristic absorptions associated with its nitrile (-C≡N) and alkene (C=C) functionalities.

The nitrile group typically exhibits a strong and sharp stretching vibration band in the region of 2200–2260 cm⁻¹ utdallas.edujove.comlibretexts.orgopenstax.org. For saturated nitriles, this band is often observed around 2250 cm⁻¹, while conjugation with double bonds or aromatic systems, as present in this compound, tends to shift this absorption to slightly lower wavenumbers, around 2230 cm⁻¹, due to the influence of conjugated π electrons jove.comlibretexts.orgopenstax.org. The presence of two nitrile groups would likely result in two distinct C≡N stretching bands, potentially with varying intensities.

The alkene (C=C) stretching vibration is typically observed in the range of 1600–1700 cm⁻¹ utdallas.edu. The exact position is influenced by substitution patterns and conjugation. For trans (E) alkenes, the C=C stretch is often found between 1660–1680 cm⁻¹ spectroscopyonline.com. Additionally, the =C-H stretching vibration associated with the double bond may appear around 3080 cm⁻¹ utdallas.edu. The characteristic out-of-plane C-H bending (wagging) vibration for trans alkenes is particularly diagnostic, often appearing as a sharp, intense peak around 965 cm⁻¹ spectroscopyonline.com. The presence of conjugation between the double bond and the nitrile groups in this compound would influence the precise positions and intensities of these vibrational modes.

Table 1: Expected FT-IR Absorptions for this compound

| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) | Notes |

| Nitrile (C≡N) | Stretching | ~2230-2250 | Intense, sharp; position depends on conjugation utdallas.edujove.comlibretexts.orgopenstax.org |

| Alkene (C=C) | Stretching | 1600-1700 | Medium intensity; likely influenced by conjugation utdallas.edu |

| Alkene (C=C) (trans) | Stretching | ~1660-1680 | Characteristic for trans configuration spectroscopyonline.com |

| Alkene (=C-H) | Stretching | ~3080 | May be obscured by other C-H stretches utdallas.edu |

| Alkene (trans) | C-H wagging | ~965 | Sharp, intense; diagnostic for trans alkenes spectroscopyonline.com |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy complements FT-IR by detecting inelastically scattered light, providing information on vibrational modes that may be weak or absent in IR spectra. It is highly effective for molecular fingerprinting, allowing for the identification of specific molecular structures. For this compound, Raman spectroscopy would similarly target the C≡N and C=C bonds. The C≡N stretching vibration is typically Raman-active and appears in a similar wavenumber range as observed in FT-IR (around 2200–2260 cm⁻¹), with intensity influenced by the molecular environment and conjugation jove.com. The C=C stretching vibration is also a prominent Raman feature, usually found between 1600–1680 cm⁻¹, and its intensity can be significantly enhanced in conjugated systems due to the increased polarizability of the π electron system. The specific vibrational modes of this compound, including skeletal vibrations and C-H bending modes, would contribute to a unique Raman spectrum, serving as a definitive fingerprint for the compound.

Electron Microscopy and Related Techniques

Electron microscopy techniques offer high-resolution imaging and analytical capabilities to probe the structure and composition of materials at the nanoscale.

Scanning Probe Microscopy (SPM) for Surface Analysis

Scanning Probe Microscopy (SPM) encompasses techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), which provide ultra-high-resolution surface imaging and characterization. These methods are invaluable for studying the morphology, topography, and even electronic properties of organic molecules and thin films at the molecular level researchgate.netuic.edumyscope.training. For this compound, SPM could be employed to visualize individual molecules or their self-assembled structures on a substrate. AFM, for instance, can map the surface topography by scanning a sharp tip across the sample, revealing the physical arrangement and dimensions of this compound molecules. STM, which requires conductive samples or substrates, can probe the electronic density of states at the surface. These techniques are crucial for understanding how this compound molecules pack in the solid state or interact with surfaces, providing data on surface coverage, film uniformity, and molecular orientation, which are critical for applications in materials science.

Compound Name List:

this compound

X-ray Diffraction (XRD) for Crystalline Structures of Derivatives

Table 4.5.1: Representative Crystallographic Data for a Hex-3-enedinitrile Complex

| Parameter | Value |

| Chemical Formula | Co(C₆H₆N₂)₂(H₂O)₂₂ |

| Molecular Weight | 480.84 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | a=7.9839(11) Å, b=8.3434(11) Å, c=8.8441(13) Å |

| Unit Cell Angles | α=71.380(5)°, β=88.458(5)°, γ=66.184(4)° |

| Volume (V) | 507.21(12) ų |

| Z (Molecules per Unit Cell) | 1 |

| Density (D) | 1.575 Mg m⁻³ |

| Radiation | Mo Kα, λ = 0.71073 Å |

| Temperature (T) | 103 K |

| R-factor | 0.033 |

Data adapted from researchgate.net. Note: This data pertains to a complex where hex-3-enedinitrile acts as a ligand.

Other Advanced Spectroscopic Methods (e.g., UV-Vis for conjugated systems)

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds with conjugated π-electron systems, such as this compound. This method measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum sigmaaldrich.comupi.edu. The conjugated system in this compound, involving the C=C double bond and the C≡N triple bond, is expected to absorb UV radiation. The specific wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure and can be influenced by the solvent used sigmaaldrich.comupi.edu. While direct UV-Vis spectra for the free compound are not detailed in the provided snippets, the presence of the conjugated chromophore indicates that UV-Vis spectroscopy would be a valuable tool for its qualitative and quantitative analysis. Studies on related conjugated systems and metal complexes involving dinitriles have utilized UV-Vis spectroscopy to characterize electronic transitions and conjugation effects worldscientific.comresearchgate.netresearchgate.netmdpi.com.

Compound List

Quantum Chemical Calculations

Quantum chemical methods are fundamental for describing the electronic distribution and energetic landscape of molecules. These calculations provide insights into molecular stability, bonding, and potential reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for calculating the ground state electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for geometry optimization, electronic property calculations, and vibrational analysis. Studies on this compound typically involve employing various DFT functionals (e.g., B3LYP, PBE, M06-2X) in conjunction with a range of basis sets (e.g., 6-31G(d), cc-pVTZ) to obtain optimized molecular geometries and detailed electronic structure information.

Geometry optimization calculations reveal key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. For this compound, these studies would determine the precise bond lengths of the C=C double bond, the C≡N triple bonds, and the intervening C-C single bonds, as well as the linearity of the nitrile groups (approaching 180° for ∠C-C≡N). The planarity around the C=C double bond and the preferred conformations of the alkyl chain segments are also established. Electronic structure analysis typically includes the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, providing the HOMO-LUMO gap, which is a critical indicator of molecular stability and reactivity. Furthermore, DFT calculations can predict molecular properties such as the dipole moment, which is influenced by the polar C≡N bonds, and charge distribution across the molecule, often quantified using methods like Mulliken or Natural Bond Orbital (NBO) population analysis. These results are crucial for understanding intermolecular interactions and predicting spectroscopic properties.

Data Table 5.1.1.1: Optimized Geometric Parameters for this compound (Hypothetical DFT Results) Calculations performed using a representative DFT method (e.g., B3LYP) with a standard basis set (e.g., 6-31G(d)).

| Parameter | Value (Å / degrees) | Assignment Notes |

| C1-C2 (sp³-sp²) | 1.48 | Single bond connecting methyl to alkene |

| C2=C3 (sp²=sp²) | 1.34 | Alkene double bond length |

| C3-C4 (sp²-sp³) | 1.47 | Single bond connecting alkene to methylene (B1212753) |

| C4-C5 (sp³-sp³) | 1.52 | Methylene-methylene single bond |

| C5-C6 (sp³-sp³) | 1.49 | Methylene-carbon of nitrile single bond |

| C6≡N7 (sp-n.a.) | 1.15 | Nitrile triple bond length |

| ∠C1-C2=C3 | 123.5 | Bond angle at alkene carbon |

| ∠C2=C3-C4 | 122.8 | Bond angle at alkene carbon |

| ∠C3-C4-C5 | 110.2 | Tetrahedral angle |

| ∠C4-C5-C6 | 109.5 | Tetrahedral angle |

| ∠C5-C6≡N7 | 179.8 | Linearity of nitrile group |

| Dihedral C1-C2=C3-C4 | 180.0 | Trans configuration around C=C |

| Dihedral C2=C3-C4-C5 | 178.5 | Near-planar conformation |

| Dihedral C3-C4-C5-C6 | -175.2 | Near-planar conformation |

Data Table 5.1.1.2: Electronic Properties of this compound (Hypothetical DFT Results) Calculations performed using a representative DFT method (e.g., B3LYP) with a standard basis set (e.g., 6-31G(d)).

| Property | Value | Assignment Notes |

| HOMO Energy (eV) | -9.50 | Highest occupied molecular orbital energy |

| LUMO Energy (eV) | -1.80 | Lowest unoccupied molecular orbital energy |

| HOMO-LUMO Gap (eV) | 7.70 | Indicator of electronic excitation and reactivity |

| Dipole Moment (D) | 4.2 | Molecular polarity due to polar nitrile groups |

| Net Charge on C6 (C≡N) | +0.35 | Partial positive charge on nitrile carbon |

| Net Charge on N7 (C≡N) | -0.42 | Partial negative charge on nitrile nitrogen |

Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Accuracy Calculations

For achieving higher accuracy, particularly in energy calculations and for validating DFT results, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are employed. These methods, while computationally more demanding, provide a more rigorous treatment of electron correlation. Single-point energy calculations using these advanced methods on geometries optimized by DFT can yield more precise relative energies for different isomers (e.g., E vs. Z isomers of the double bond) or conformers. Furthermore, ab initio calculations of harmonic vibrational frequencies can offer more accurate zero-point vibrational energy (ZPVE) corrections and thermochemical data. The comparison between DFT and higher-level ab initio methods allows for a critical assessment of the accuracy of the DFT approximations used.

Data Table 5.1.2.1: Comparison of Energies and Key Geometric Parameters (Hypothetical Ab Initio vs. DFT) Comparison of results obtained from DFT (e.g., B3LYP/6-31G(d)) and a higher-level ab initio method (e.g., MP2/cc-pVTZ) on the DFT-optimized geometry.

| Property / Method | B3LYP/6-31G(d) | MP2/cc-pVTZ | Difference (%) |

| Total Energy (Hartrees) | -380.12345 | -380.56789 | -0.11 |

| C2=C3 Bond Length (Å) | 1.34 | 1.33 | -0.75 |

| C6≡N7 Bond Length (Å) | 1.15 | 1.14 | -0.87 |

| HOMO-LUMO Gap (eV) | 7.70 | 7.95 | +3.25 |

| Relative Energy (E isomer) | 0.00 | 0.00 | - |

| Relative Energy (Z isomer) | +1.20 | +1.15 | -4.17 |

Computational Insights into Reaction Mechanisms and Pathways

Quantum chemical calculations are instrumental in dissecting reaction mechanisms and identifying key energetic barriers. For this compound, studies can focus on reactions involving its functional groups: the C=C double bond and the C≡N nitrile groups. For instance, the hydrogenation of the C=C bond to form Hexanedinitrile, or the hydrolysis/reduction of the nitrile groups, can be investigated. These calculations involve locating transition states (TS) for elementary reaction steps, thereby determining activation energies. By characterizing these transition states and identifying any intermediates, computational studies can map out the entire reaction pathway, predict reaction rates, and understand the factors influencing selectivity. For reactions involving the C=C bond, potential nucleophilic or electrophilic additions can be modeled. For the nitrile groups, reactions like nucleophilic attack at the carbon atom or cycloaddition reactions can be explored.

Data Table 5.1.3.1: Activation Energies for Key Reaction Steps (Hypothetical DFT Calculations) Illustrative activation energies for potential reactions of this compound, calculated using DFT.

| Reaction Step | Method/Level | Activation Energy (kcal/mol) |

| Hydrogenation of C=C (Transition State 1) | B3LYP/6-31G(d) | 18.5 |

| Hydrogenation of C=C (Transition State 1) | M06-2X/6-311+G(d,p) | 21.2 |

| Nucleophilic addition to C=C (e.g., Michael addition) | B3LYP/6-31G(d) | 22.0 |

| Hydrolysis of one nitrile group (Transition State) | B3LYP/6-31G(d) | 28.3 |

| Reduction of one nitrile group (e.g., to amine, TS) | B3LYP/6-31G(d) | 25.0 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Data Table 5.2.1: Conformational Analysis of this compound (Hypothetical MD Simulation Results) Analysis of dihedral angle populations from a representative MD simulation.

| Dihedral Angle | Conformer Type | Population (%) | Average Value (degrees) | RMSD from Average (degrees) |

| C2=C3-C4-C5 | Anti (A) | 60 | 180.0 | 5.2 |

| Syn (S) | 25 | 0.0 | 7.1 | |

| Other | 15 | N/A | N/A | |

| C3-C4-C5-C6 | Gauche+ (G+) | 45 | 70.0 | 8.5 |

| Gauche- (G-) | 35 | -70.0 | 9.1 | |

| Anti (A) | 20 | 180.0 | 6.5 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish mathematical correlations between molecular structural descriptors and the reactivity or properties of a series of compounds. For this compound, QSRR models can be developed to predict its reactivity in specific chemical transformations or its physical properties. This involves calculating various molecular descriptors, which can include topological indices (e.g., connectivity indices), geometric parameters (e.g., surface area, volume), and electronic properties derived from quantum chemical calculations (e.g., partial charges, frontier orbital energies, dipole moment). A QSRR model is then constructed, typically using regression analysis, to relate these descriptors to an observed or calculated property. Such models are valuable for predicting the behavior of related compounds or for guiding the design of molecules with desired reactivity profiles.

Data Table 5.3.1: Example QSRR Model for Predicting Reactivity (Hypothetical) A hypothetical QSRR model correlating descriptors with the rate constant (k) for an addition reaction at the C=C bond.

| Descriptor Name | Symbol | Coefficient (β) | Contribution to Model |

| Molecular Weight | MW | 0.05 | + |

| HOMO-LUMO Gap (eV) | ΔE | -0.80 | - (Lower gap = more reactive) |

| Dipole Moment (D) | μ | 0.30 | + |

| Sum of Mulliken Charges on C=C carbons | Σq_C=C | -1.20 | - (More electron-deficient = more reactive to nucleophiles) |

| Intercept | β₀ | -10.5 |

Model Equation: log(k) = β₀ + β₁MW + β₂ΔE + β₃μ + β₄Σq_C=C log(k) = -10.5 + 0.05MW - 0.80ΔE + 0.30μ - 1.20Σq_C=C

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic properties, which are essential for identifying and characterizing chemical compounds. For this compound, this includes predicting Infrared (IR) and Raman spectra, Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) absorption spectra.

Calculated vibrational frequencies from DFT or ab initio methods can be assigned to specific functional group vibrations. For this compound, key predicted bands would include the strong C≡N stretching vibration (typically around 2200-2260 cm⁻¹), the C=C stretching vibration (around 1600-1680 cm⁻¹), and various C-H stretching and bending modes. NMR chemical shifts for ¹H and ¹³C nuclei are predicted by calculating the magnetic shielding tensors. The ¹³C NMR spectrum is expected to show a characteristic signal for the nitrile carbon (C6) at a highly deshielded position (often > 115 ppm), while the alkene carbons (C2, C3) will appear in the vinylic region (around 120-140 ppm). The methyl (C1) and methylene (C4, C5) carbons will resonate at lower field values typical for sp³ hybridized carbons. UV-Vis spectra can be predicted by calculating electronic transitions, providing insights into the molecule's chromophoric properties, primarily related to the C=C π system. These computational predictions are often validated against experimental spectroscopic data, serving as a powerful tool for structural confirmation.

Data Table 5.4.1: Predicted IR Spectral Bands for this compound (Hypothetical DFT Calculations) Vibrational frequencies predicted using a DFT method (e.g., B3LYP) with a standard basis set (e.g., 6-31G(d)).

| Functional Group/Vibration | Predicted Frequency (cm⁻¹) | Intensity (Relative) | Assignment Notes |

| C≡N Stretch | 2245 | Strong | Characteristic nitrile stretch |

| C=C Stretch | 1650 | Medium | Alkene stretching vibration |

| CH₃ Stretch (sp³) | 2970 | Medium | Asymmetric stretch |

| CH₃ Stretch (sp³) | 2890 | Weak | Symmetric stretch |

| =CH Stretch (sp²) | 3055 | Medium | Alkene C-H stretch |

| CH₂ Stretch (sp³) | 2930 | Medium | Asymmetric stretch |

| CH₂ Stretch (sp³) | 2860 | Weak | Symmetric stretch |

| C-H Bend (=CH) | 965 | Medium | Out-of-plane bend (trans-alkene) |

| C-H Bend (CH₂) | 1460 | Weak | Scissoring |

Data Table 5.4.2: Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical DFT Calculations) Chemical shifts predicted using DFT-based shielding calculations (e.g., B3LYP/6-31G(d)).

| Carbon Atom | Position | Predicted Chemical Shift (ppm) | Assignment Notes |

| C1 | CH₃ | 12.5 | Methyl group |

| C2 | =CH | 125.8 | Alkene carbon, part of C=C |

| C3 | =CH | 130.2 | Alkene carbon, part of C=C |

| C4 | CH₂ | 25.1 | Methylene group adjacent to C=C |

| C5 | CH₂ | 31.5 | Methylene group adjacent to C≡N |

| C6 | C≡N | 118.9 | Nitrile carbon, highly deshielded |

:

this compound

Charge Density Analysis and Bonding Characterization (e.g., Quantum Theory of Atoms in Molecules (QTAIM))

Charge density analysis, particularly through methods like the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous framework for understanding chemical bonding by examining the distribution of electrons in real space semanticscholar.orgamercrystalassn.orgwiley-vch.demdpi.com. This approach allows for the partitioning of a molecule into distinct atomic basins based on the topology of the electron density, , where the gradient of the electron density, , is zero semanticscholar.orgamercrystalassn.orgwiley-vch.de.

Key Principles and Methodologies:

Electron Density (): The electron density represents the probability of finding an electron at a particular point in space. Its distribution within a molecule is fundamental to its chemical properties and bonding gisaxs.comtruman.edumdpi.comutwente.nl.

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM defines atoms within a molecule as regions of space (atomic basins) bounded by zero-flux surfaces, where the gradient vector field of the electron density is zero semanticscholar.orgamercrystalassn.orgwiley-vch.demdpi.com. This partitioning is rooted in quantum mechanics, providing a physically meaningful definition of an atom in a molecule amercrystalassn.orgwiley-vch.de.

Bond Critical Points (BCPs): Within the QTAIM framework, bond paths—lines of maximum electron density connecting nuclei—contain critical points known as bond critical points (BCPs) amercrystalassn.orgwiley-vch.demdpi.com. These points are characterized by specific values of electron density () and the Laplacian of the electron density ().

The electron density () at a BCP is a measure of the concentration of electrons in the bonding region, indicative of bond strength. Higher values generally correlate with stronger bonds wiley-vch.denih.gov.

The Laplacian of the electron density () provides further insight into the nature of the bond. A negative Laplacian indicates a concentration of electron density, characteristic of covalent bonds, while a positive Laplacian suggests a depletion of electron density, typical of polar covalent or ionic interactions amercrystalassn.orgwiley-vch.de.

Atomic Charges and Properties: QTAIM also allows for the calculation of atomic charges and other properties by integrating local functions over the defined atomic basins wiley-vch.descm.com. These atomic charges can reveal the polarity of bonds and the distribution of electronic charge across the molecule.

Application to Bonding Characterization:

Specific Research Findings for this compound:

While charge density analysis and QTAIM are established techniques for characterizing molecular bonding, detailed research findings and specific data tables derived from such analyses specifically for this compound were not found within the provided search results. Therefore, no specific quantitative data on bond critical point properties, atomic charges, or electron density distributions for this compound can be presented here.

Polymerization Research Involving Hex 2 Enedinitrile Monomers and Derivatives

Mechanisms of Polymerization Initiated by Hex-2-enedinitrile Units

The initiation and propagation of polymer chains from this compound can proceed through several mechanisms, each offering distinct control over the final polymer's characteristics.

Radical Polymerization Pathways

Radical polymerization is a common and versatile method for polymerizing vinyl monomers. The process is initiated by a radical species that attacks the carbon-carbon double bond of the monomer. wikipedia.org This initial reaction creates a new radical center on the monomer, which then propagates by adding to another monomer unit, leading to the growth of a polymer chain. wikipedia.org The regioselectivity of this addition is a key factor in determining the final polymer structure. Typically, the radical adds to the less substituted carbon of the double bond, resulting in a more stable radical on the more substituted carbon. youtube.com

The general steps in radical polymerization are:

Initiation: Formation of radical species from an initiator, followed by the addition of this radical to the first monomer molecule. researchgate.net

Propagation: Successive addition of monomer units to the growing radical chain. researchgate.net

Termination: The process by which the growing polymer chains are deactivated, often through combination or disproportionation of two radical chains. researchgate.net

While specific studies detailing the radical polymerization of this compound are not extensively documented in publicly available literature, the presence of the vinyl group suggests its susceptibility to this type of polymerization. The electron-withdrawing nature of the two nitrile groups would significantly influence the reactivity of the double bond and the stability of the propagating radical.

Ionic Polymerization Mechanisms

Ionic polymerization is a form of chain-growth polymerization where the active centers are ions or ion pairs. nih.gov This method is highly sensitive to the electronic nature of the monomer. Monomers with electron-withdrawing groups, such as the nitrile groups in this compound, are potential candidates for anionic polymerization. In this process, a nucleophilic initiator adds to the monomer, creating a carbanionic propagating species.

Conversely, monomers with electron-releasing groups are more suited for cationic polymerization. nih.gov Given the strong electron-withdrawing character of the dinitrile substitution, this compound would be expected to be more amenable to anionic rather than cationic polymerization pathways. The reaction conditions for ionic polymerization, including the choice of solvent and initiator, are critical for successful and controlled polymer growth. nih.gov

Reversible Deactivation Radical Polymerization (RDRP)

Reversible Deactivation Radical Polymerization (RDRP) techniques offer enhanced control over the polymerization process compared to conventional radical polymerization, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. wikipedia.orgmcgill.ca These methods rely on a dynamic equilibrium between active (propagating) radical species and dormant species. wikipedia.org

Major RDRP techniques include:

Nitroxide-Mediated Polymerization (NMP): Utilizes a stable nitroxide radical to reversibly cap the growing polymer chain. mcgill.ca

Atom Transfer Radical Polymerization (ATRP): Employs a transition metal complex to reversibly abstract a halogen atom from the dormant chain end, generating the active radical. mcgill.ca

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: Uses a chain transfer agent (CTA) to mediate the polymerization through a reversible addition-fragmentation process. mcgill.ca

The application of RDRP to monomers with activated functional groups can sometimes be challenging due to potential side reactions. nih.gov For this compound, the nitrile groups could potentially interact with the catalyst systems used in some RDRP methods. However, the successful application of RDRP would enable the creation of well-defined polymers and copolymers incorporating this compound units.

2D Polymerization Strategies and Topochemical Control

Two-dimensional (2D) polymers are single-layered macromolecules with a defined, periodic structure. chemrxiv.org One powerful method to achieve such ordered structures is through topochemical polymerization, where the reaction occurs in a pre-organized crystalline state of the monomer. wikipedia.org This solid-state reaction is governed by the packing of the monomers in the crystal lattice, which dictates the stereochemistry and connectivity of the resulting polymer. wikipedia.org

For a monomer like this compound to undergo topochemical polymerization, it would need to crystallize in a manner that aligns the reactive double bonds in a suitable orientation for polymerization, often triggered by external stimuli like light or heat. wikipedia.org Successful topochemical polymerization can yield highly crystalline and stereoregular polymers that are often difficult to obtain through solution-based methods. wikipedia.org While specific examples for this compound are not readily found, the principles of topochemical polymerization of other monomers, such as diacetylenes and 1,2-dithiolanes, demonstrate the potential of this strategy for creating highly ordered polymeric materials. researchgate.netresearchgate.net

Co-polymerization Studies with other Monomers

Co-polymerization, the polymerization of two or more different monomers, is a widely used strategy to tailor the properties of the resulting polymer. By incorporating different monomers into the same polymer chain, properties such as thermal stability, mechanical strength, and solubility can be finely tuned.

Studies on the co-polymerization of ethylene (B1197577) and 1-hexene, for example, show how monomer incorporation can be influenced by reaction conditions and catalyst systems. researchgate.net In the context of this compound, co-polymerization with other vinyl monomers could lead to materials with a unique combination of properties. The polar nitrile groups from this compound could enhance properties like adhesion, chemical resistance, or thermal stability, while the co-monomer could provide flexibility, processability, or other desired characteristics. The reactivity ratios of this compound with other monomers would be a critical factor in determining the composition and sequence distribution of the resulting copolymer.

Polymer Structure-Property Relationships Derived from this compound Integration

The physical and mechanical properties of a polymer are intrinsically linked to its molecular structure. semanticscholar.orgscribd.com Factors such as chain length, branching, crystallinity, and intermolecular forces play a crucial role. libretexts.org The incorporation of this compound into a polymer backbone would be expected to have a significant impact on its properties.

The key structural features of this compound and their potential influence on polymer properties are summarized in the table below.

| Structural Feature of this compound | Potential Impact on Polymer Properties |

| Polar Nitrile Groups | Increased intermolecular forces (dipole-dipole interactions), potentially leading to higher glass transition temperatures, improved thermal stability, and enhanced chemical resistance. |

| Rigid Double Bond in Backbone | Increased chain stiffness, which could result in a higher modulus and tensile strength. |

| Potential for Crystallinity | If the polymer chains can pack in an ordered fashion, it could lead to semi-crystalline materials with enhanced mechanical properties and solvent resistance. uomustansiriyah.edu.iq |

The relationship between the molecular structure of polymers and their macroscopic properties is a fundamental concept in polymer science. nih.gov By systematically studying polymers derived from this compound, researchers can establish quantitative structure-property relationships (QSPRs) to guide the design of new materials with specific performance characteristics.

Derivatives and Analogues of Hex 2 Enedinitrile: Synthesis and Reactivity Research

Synthesis of Substituted Hex-2-enedinitrile Derivatives

The synthesis of this compound itself and its substituted derivatives is achievable through various chemical transformations. A notable method involves the ruthenium-catalyzed dimerization of acrylonitrile (B1666552). This process can yield both this compound (referred to as 39 in the literature) and hexanedinitrile (40) as linear dimers thieme-connect.de. For instance, a typical procedure using RuCl3·nH2O, Bu3SnH, and DMSO under hydrogen pressure resulted in a mixture of (Z)-hex-2-enedinitrile (47.5%), (E)-hex-2-enedinitrile (44.5%), and hexanedinitrile (8.0%) thieme-connect.de.

Beyond direct dimerization, broader strategies for synthesizing functionalized dinitriles, which can be adapted for this compound analogues, include:

Metalation and Functionalization: Metalated nitriles, such as C- and N-metalated species, act as potent nucleophiles. Their reactivity allows for selective alkylations and acylations, providing pathways to substituted nitrile precursors. The site of metalation is dependent on reaction conditions like solvent, counterion, and temperature nih.gov.

Condensation Reactions: Microwave-assisted Knoevenagel condensation has been employed for the synthesis of benzylidenemalononitrile (B1330407) derivatives, showcasing methods for creating unsaturated dinitrile structures from aromatic aldehydes and malononitrile (B47326) nih.gov.

Nucleophilic Substitution: The synthesis of dinitrile derivatives functionalized with complex organic moieties, such as phenothiazine, dibenzo[b,f]azepine, and carbazole (B46965) groups, involves the reaction of 1,2-dicyano-1,2-ethylenedithiolate disodium (B8443419) salt with appropriate bromohexyl-substituted compounds worldscientific.com.

Stereoisomeric Studies of this compound Analogues

The presence of a double bond in this compound introduces the possibility of geometric isomerism, specifically E/Z isomerism. This phenomenon arises from the restricted rotation around the carbon-carbon double bond, a consequence of the π-bond overlap savemyexams.comstudymind.co.ukucsb.edu.

E/Z Isomerism: When different atoms or groups are attached to each carbon atom of the double bond, E/Z nomenclature is employed, based on the Cahn-Ingold-Prelog (CIP) priority rules savemyexams.comdocbrown.info.

Z-isomers (from German "zusammen," meaning together) have the higher priority groups on the same side of the double bond savemyexams.comstudymind.co.ukucsb.edu.

E-isomers (from German "entgegen," meaning opposite) have the higher priority groups on opposite sides of the double bond savemyexams.comstudymind.co.ukucsb.edu. The ruthenium-catalyzed dimerization of acrylonitrile, as mentioned previously, directly produces both (Z)- and (E)-hex-2-enedinitrile, with specific ratios reported thieme-connect.de.

Positional Isomers: Analogues of this compound can also include positional isomers, where the double bond is located at a different position within the six-carbon chain. For example, hex-3-enedinitrile is a positional isomer of this compound smolecule.comlookchem.com.

Reactivity Profiles of Functionalized Dinitriles

The reactivity of this compound and its functionalized analogues is dictated by the presence of the two nitrile groups and the unsaturated carbon-carbon double bond.

Nucleophilicity and Electrophilicity: Metalated nitriles exhibit significant nucleophilic character, enabling the formation of sterically demanding stereocenters nih.gov. Conversely, the electron-withdrawing nature of the nitrile groups can activate adjacent double bonds, making them susceptible to nucleophilic attack, such as in Michael-type additions mdpi.com.

Reduction: The carbon-carbon double bond in unsaturated dinitriles can be selectively reduced. Various methods, including catalytic hydrogenation, hydride reductions (e.g., organostannic hydrides, sodium borohydride), and formic acid-triethylamine azeotropes, are available for this transformation researchgate.netmdpi.com. Chemoselective reduction of the C=C bond while preserving the nitrile functionality is a key synthetic goal researchgate.netmdpi.com.

Cyclization and Heterocyclic Chemistry Involving Dinitrile Motifs

Dinitrile functionalities are valuable building blocks in organic synthesis, particularly for the construction of cyclic and heterocyclic compounds.

Heterocycle Synthesis: Nitriles, in general, serve as versatile precursors for a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active molecules mdpi.commsu.edusioc-journal.cnuomus.edu.iq. Dinitrile motifs can participate in various cyclization reactions to form these structures mdpi.comnih.govchemrxiv.orgresearchgate.netacs.org.

Cycloaddition Reactions: Dinitriles can engage in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles, to efficiently yield five-membered nitrogen-containing heterocycles mdpi.comsioc-journal.cn.

Lactone Formation: The Pinner reaction, involving the acid-catalyzed cyclization of dinitriles, can lead to the formation of lactone products. Studies have demonstrated that dinitriles with specific substitution patterns, such as phenyl or methyl groups adjacent to the dinitrile moiety, can yield lactones with good yields and diastereoselectivity nih.gov.

Formation of Complex Heterocycles: Dinitrile precursors have been utilized in more complex cyclization cascades. For example, halomucononitriles can be converted into pyridinimines, which then serve as intermediates for the synthesis of imidazo[1,2-a]pyridines and 7-azaindoles chemrxiv.org. Similarly, dinitriles can be involved in tandem reactions to construct pyrroline (B1223166) derivatives acs.org.

Advanced Analytical Methods for Reaction Monitoring in Hex 2 Enedinitrile Chemistry

Real-time Monitoring Techniques

In-situ Spectroscopic Methods (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for real-time reaction monitoring, offering detailed structural insights by analyzing the magnetic properties of atomic nuclei. In the context of Hex-2-enedinitrile chemistry, in-situ NMR allows for the direct observation of spectral changes, such as the disappearance of reactant signals and the emergence of product peaks, without the need for sample extraction. This continuous monitoring can track the consumption of this compound and the formation of new chemical entities, providing kinetic data and identifying transient intermediates. The characteristic signals of the alkene protons and the nitrile groups in this compound would be expected to change dynamically during a reaction.

Infrared (IR) spectroscopy complements NMR by focusing on molecular vibrations, thereby identifying functional groups. For this compound, IR spectroscopy can monitor the characteristic stretching vibrations of the nitrile (C≡N) groups, typically found in the 2200-2260 cm⁻¹ region, and the carbon-carbon double bond (C=C) vibration, usually observed around 1620-1680 cm⁻¹. Changes in the intensity and position of these absorption bands over time can indicate the progress of a reaction, signifying the consumption of this compound or the formation of new functional groups. In-situ IR probes, such as attenuated total reflectance (ATR) probes, can be directly immersed in the reaction vessel to facilitate continuous monitoring.

Hyphenated Techniques (e.g., GC-MS, LC-MS for reaction mixture analysis)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of volatile and semi-volatile compounds within a reaction mixture. The gas chromatography component separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides a unique mass-to-charge ratio spectrum for each eluted compound, enabling precise identification. For reactions involving this compound, GC-MS can be employed to analyze the composition of the reaction mixture, identifying reactants, products, and any byproducts formed. This allows for a comprehensive assessment of reaction efficiency and the detection of impurities.

Data Table: GC Analysis of Related Dinitriles Based on the analysis of related dinitrile compounds, Gas Chromatography (GC) is utilized for purity assessment.

| Compound Name | Purity | Analytical Method | Source Reference |

| trans-3-Hexenedinitrile | 97% | GC | chemicalbook.com |

| 3-Hexenedinitrile | >98.0% | GC | chemicalbook.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly effective for analyzing less volatile or thermally sensitive compounds that may not be suitable for GC analysis. High-performance liquid chromatography (HPLC) separates components in the liquid phase, followed by mass spectrometry for identification. In the study of this compound chemistry, LC-MS could be instrumental in monitoring reactions that yield polar or high-molecular-weight products, providing detailed insights into reaction pathways and the formation of complex molecular structures.

Kinetic Analysis of Reaction Pathways

Kinetic analysis is fundamental to understanding the rates and mechanisms of chemical transformations. By systematically studying how reaction rates vary with changes in reactant concentrations, temperature, and other parameters, chemists can determine reaction orders, rate constants, and activation energies. For reactions involving this compound, kinetic studies would typically involve monitoring the concentration of reactants and products over time using spectroscopic or chromatographic methods. The collected data can then be fitted to various kinetic models to elucidate the rate-determining step and propose plausible reaction mechanisms. For instance, tracking the decay of this compound concentration can reveal its order in the reaction, contributing to a deeper understanding of how it participates in chemical transformations.

Mechanistic Probing using Deuterium-Labeling Experiments

Deuterium (B1214612) (D or ²H) labeling is a powerful technique employed to elucidate reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. Deuterium, an isotope of hydrogen with a mass approximately double that of protium (B1232500) (¹H), often exhibits kinetic isotope effects (KIEs) when it replaces hydrogen in a bond that is cleaved during a rate-determining step. By synthesizing this compound with deuterium atoms incorporated at specific positions, or by using deuterated reagents in reactions involving this compound, researchers can trace the movement of these labeled atoms. Subsequent analysis of the reaction products, often via NMR spectroscopy or mass spectrometry, can reveal which bonds were broken and formed, and in what sequence, thereby providing direct evidence to support or refute proposed mechanistic pathways. The insights gained from deuterium labeling can clarify complex reaction sequences, such as additions or rearrangements. scribd.com

Future Directions and Research Challenges in Hex 2 Enedinitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the advancement of hex-2-enedinitrile chemistry lies in the development of efficient, selective, and environmentally benign synthetic routes. While traditional methods for nitrile synthesis exist, future research will likely focus on catalytic and sustainable approaches.

One promising avenue is the extension of transition-metal-catalyzed hydrocyanation reactions. The nickel-catalyzed hydrocyanation of 1,3-dienes is a cornerstone of industrial adiponitrile (B1665535) production and serves as a key precedent. nih.govtue.nlresearchgate.net Future work could adapt these methodologies for the synthesis of this compound, potentially through the regioselective hydrocyanation of appropriate C6 diene precursors. A significant challenge will be controlling the regioselectivity to obtain the desired 2-ene isomer. The development of novel ligand systems for the metal catalysts will be crucial in achieving high selectivity and yields. organic-chemistry.org

Furthermore, the principles of green chemistry are expected to guide the development of new synthetic strategies. This includes the use of earth-abundant metal catalysts, such as manganese, which has shown promise in the addition of nitriles to unsaturated systems. nih.gov The exploration of solvent-free reaction conditions or the use of environmentally friendly solvents will also be a key research focus. researchgate.net The development of catalytic systems that can operate under mild conditions with high atom economy will be a significant step forward.

| Synthetic Approach | Potential Precursors | Key Research Challenges |

| Catalytic Hydrocyanation | 1,3-Hexadiene, 1,4-Hexadiene | Regioselectivity control, Catalyst stability and turnover |

| Green Catalytic Methods | Bio-derived C6 feedstocks | Catalyst design for specific substrates, Reaction efficiency |

| Alkene Metathesis | Simpler unsaturated nitriles | Catalyst compatibility with nitrile groups, E/Z selectivity |

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling its reactivity and designing new chemical transformations. The presence of both a carbon-carbon double bond and two nitrile groups in conjugation suggests a rich and complex reactivity profile.

Future mechanistic studies will likely employ a combination of experimental and computational techniques. For instance, the investigation of cycloaddition reactions, a common transformation for unsaturated systems, will be of significant interest. Understanding whether these reactions proceed through concerted or stepwise pathways will be crucial for predicting and controlling stereochemical outcomes. chemrxiv.orgresearchgate.netresearchgate.net

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable data on reaction intermediates and transition states. For example, in the context of metal-catalyzed reactions, elucidating the coordination of the dinitrile to the metal center and the subsequent elementary steps (e.g., oxidative addition, migratory insertion, reductive elimination) will be critical for catalyst optimization. researchgate.net

Exploiting Unique Reactivity for Novel Chemical Transformations

The unique electronic and structural features of this compound open up possibilities for a wide range of novel chemical transformations. The electron-withdrawing nature of the two nitrile groups activates the double bond for nucleophilic attack, while the nitrile groups themselves can participate in a variety of reactions.

A significant area of future research will be the exploration of this compound as a building block in the synthesis of complex molecules and materials. Its potential as a diene or dienophile in Diels-Alder reactions could lead to the formation of cyclic and polycyclic structures with interesting biological or material properties. researchgate.netmdpi.comresearchgate.net The participation of the nitrile groups in [2+2+2] cycloadditions with alkynes could provide a direct route to substituted pyridines. rsc.org

Furthermore, the transformation of the nitrile functionalities into other valuable chemical groups, such as amines, amides, or carboxylic acids, offers a pathway to a diverse array of derivatives. nih.gov The selective reduction of one or both nitrile groups, or their hydrolysis under controlled conditions, will be a key challenge to address.

| Reaction Type | Potential Products | Research Focus |

| Cycloaddition Reactions | Substituted cyclohexenes, Pyridines | Regio- and stereoselectivity, Catalyst development |

| Nucleophilic Additions | Functionalized hexanenitriles | Development of stereoselective methods |

| Polymerization | Nitrogen-containing polymers | Control of polymer architecture and properties |

Advanced Computational Modeling for Predictive Chemistry

Advanced computational modeling, particularly using Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), will be an indispensable tool in advancing the chemistry of this compound. researchgate.netnih.govijcce.ac.ir These methods can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties, often guiding experimental work.

Computational studies can be employed to predict the feasibility and selectivity of potential synthetic routes, thereby reducing the need for extensive experimental screening. By modeling reaction pathways and calculating the energies of intermediates and transition states, researchers can gain a detailed understanding of reaction mechanisms. researchgate.netnih.govresearchgate.netarcjournals.org This is particularly valuable for elucidating the mechanisms of complex catalytic cycles.

Moreover, computational chemistry can be used to predict the properties of novel materials derived from this compound. For example, the electronic and optical properties of polymers incorporating this dinitrile unit could be modeled to assess their potential for applications in electronics or photonics. nih.gov The prediction of reaction selectivity in complex transformations, such as cycloadditions, is another area where computational modeling can provide significant value. acs.orgmdpi.com

| Computational Method | Application in this compound Research | Expected Insights |

| DFT | Geometry optimization, Reaction mechanism studies | Ground state properties, Reaction energetics, Transition state structures |

| TD-DFT | Prediction of electronic absorption spectra | Excited state properties, Photochemical reactivity |

| Molecular Dynamics | Simulation of polymer chain behavior | Material morphology and bulk properties |

Q & A

Q. How can researchers ensure ethical compliance when disposing of this compound waste?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.